4-Nitropyridine
Overview
Description
4-Nitropyridine is a compound with the molecular formula C5H4N2O2 . It is a key intermediate in medicinal products . The IUPAC name for 4-Nitropyridine is 4-nitropyridine .
Synthesis Analysis
4-Nitropyridine can be successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO3 and H2SO4 to give 4-nitropyridine N-oxide, followed by reaction with PCl3 to give the final product .
Molecular Structure Analysis
The molecular structure of 4-nitropyridine has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and by quantum chemical calculations (DFT and MP2) . The presence of the electron-withdrawing –NO2 group in para -position of 4-NO2-PyO results in an increase of the ipso-angle and a decrease of the semipolar bond length r (N→O) in comparison to the non-substituted PyO .
Chemical Reactions Analysis
In chemical reactions, 4-Nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3- (3′-nitro)pyridine .
Physical And Chemical Properties Analysis
4-Nitropyridine has a molecular weight of 124.10 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 231.1±13.0 °C at 760 mmHg, and a flash point of 93.6±19.8 °C . It has 4 hydrogen bond acceptors and no hydrogen bond donors .
Scientific Research Applications
Electrochemical Reduction : 4-Nitropyridine undergoes electrochemical reduction in aqueous medium through multiple steps, including the reduction to dihydroxylamine, dehydration to nitroso compound, and further reduction to hydroxylamine. This process can be complex due to the protonation of the pyridine nitrogen and exhibits an electrochemical-chemical-electrochemical (ECE) type reaction (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Synthetic Development : 4-Nitropyridine is a precursor in the synthesis of 4-aminopyridine, which finds applications in pharmaceuticals, pesticides, dyes, and other fields. Research focuses on reducing production costs, improving reaction yields, and minimizing environmental impact (Hu Xi-en, 2004).
Solvatochromic Indicator : It serves as a solvatochromic indicator for the hydrogen-bond donor ability of solvents. 4-Nitropyridine N-oxide shows a solvatochromic effect in the long wavelength ultraviolet region, making it useful for assessing hydrogen-bond donation (Lagalante, Jacobson, & Bruno, 1996).
Continuous Flow Synthesis : A two-step continuous flow synthesis method for 4-nitropyridine from pyridine N-oxide has been developed, enhancing safety and scalability for medicinal product applications (Wan et al., 2015).
Electrosynthesis Process : 4-Nitropyridine is involved in the electrosynthesis of 4-aminopyridine, with the process focusing on using green synthesis technology characterized by simplicity and high yield (Hu Xi-en, 2005).
Photochemical Reduction : The photochemical reduction of 4-nitropyridine in hydrochloric acid-isopropyl alcohol solutions has been studied, with findings indicating quantitative yields of 4-hydroxylaminopyridine (Hashimoto, Kano, & Ueda, 1971).
Safety And Hazards
Future Directions
4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
properties
IUPAC Name |
4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIEMAAKBNTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074453 | |
Record name | Pyridine, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropyridine | |
CAS RN |
1122-61-8 | |
Record name | 4-Nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITROPYRIDINE 95% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D3DS58ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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